

(S)-Methyl 2-Boc-amino-3-iodopropionate chemical properties

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Compound of Interest

Compound Name: (S)-Methyl 2-Boc-amino-3-iodopropionate

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An In-depth Technical Guide on the Core Chemical Properties of **(S)-Methyl 2-Boc-amino-3-iodopropionate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(S)-Methyl 2-Boc-amino-3-iodopropionate**, a key building block in modern organic and medicinal chemistry.

Core Chemical Properties

(S)-Methyl 2-Boc-amino-3-iodopropionate is a derivative of the amino acid alanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an iodine atom at the β -position. This substitution pattern makes it a valuable intermediate for the introduction of non-canonical amino acids into peptides and other complex molecules.

Table 1: General and Physical Properties

Property	Value
Molecular Formula	C ₉ H ₁₆ INO ₄
Molecular Weight	329.13 g/mol [1][2]
Appearance	White to light yellow solid
Melting Point	55-59 °C
Boiling Point	356.5 ± 32.0 °C at 760 mmHg (Predicted)
Density	1.551 ± 0.06 g/cm ³ (Predicted)
Solubility	Soluble in DMSO.[3] In vivo formulations often use co-solvents like PEG300 and Tween 80.
Storage Conditions	Store at 2-8°C, protected from light. For long-term storage in solution, -20°C or -80°C is recommended.[3]

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of **(S)-Methyl 2-Boc-amino-3-iodopropionate** based on data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.5	Multiplet	α-CH
~3.8	Singlet	OCH ₃
~3.5	Multiplet	β-CH ₂
~1.4	Singlet	Boc (C(CH ₃) ₃)

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~170	Ester Carbonyl (C=O)
~155	Boc Carbonyl (C=O)
~80	Boc Quaternary Carbon
~53	α -Carbon
~52	OCH ₃ Carbon
~28	Boc Methyl Carbons
~10	β -Carbon (C-I)

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
~3300	N-H Stretch (Amide)
~2980, 2930	C-H Stretch (Aliphatic)
~1745	C=O Stretch (Ester)
~1700	C=O Stretch (Boc)
~1520	N-H Bend (Amide II)
~1160	C-O Stretch (Boc)

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

m/z	Assignment
~330.0	[M+H] ⁺
~352.0	[M+Na] ⁺
~274.0	[M - C ₄ H ₉ + H] ⁺ (Loss of tert-butyl)
~230.0	[M - Boc + H] ⁺

Experimental Protocols

Synthesis of (S)-Methyl 2-Boc-amino-3-iodopropionate

This protocol describes a two-step synthesis starting from commercially available Boc-L-serine.

Step 1: Esterification of Boc-L-serine

- Materials: Boc-L-serine, Methanol (MeOH), Thionyl chloride (SOCl₂).
- Procedure:
 - Suspend Boc-L-serine (1.0 eq.) in anhydrous methanol.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension.
 - Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
 - Remove the solvent under reduced pressure to yield Boc-L-serine methyl ester, which can be used in the next step without further purification.

Step 2: Iodination of Boc-L-serine methyl ester

- Materials: Boc-L-serine methyl ester, Iodine (I₂), Triphenylphosphine (PPh₃), Imidazole, Dichloromethane (DCM).
- Procedure:
 - Dissolve Boc-L-serine methyl ester (1.0 eq.), triphenylphosphine (1.5 eq.), and imidazole (1.5 eq.) in anhydrous dichloromethane.
 - Cool the solution to 0 °C.
 - Add iodine (1.5 eq.) portion-wise to the stirred solution.

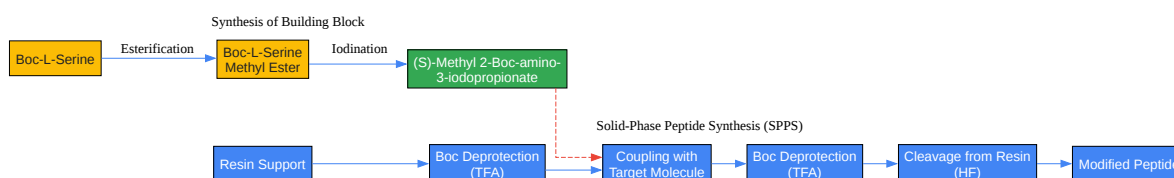
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Role in Peptide Synthesis

(S)-Methyl 2-Boc-amino-3-iodopropionate is a versatile building block, particularly in solid-phase peptide synthesis (SPPS), for the introduction of modified amino acids. The iodine atom serves as a handle for further functionalization through various cross-coupling reactions.



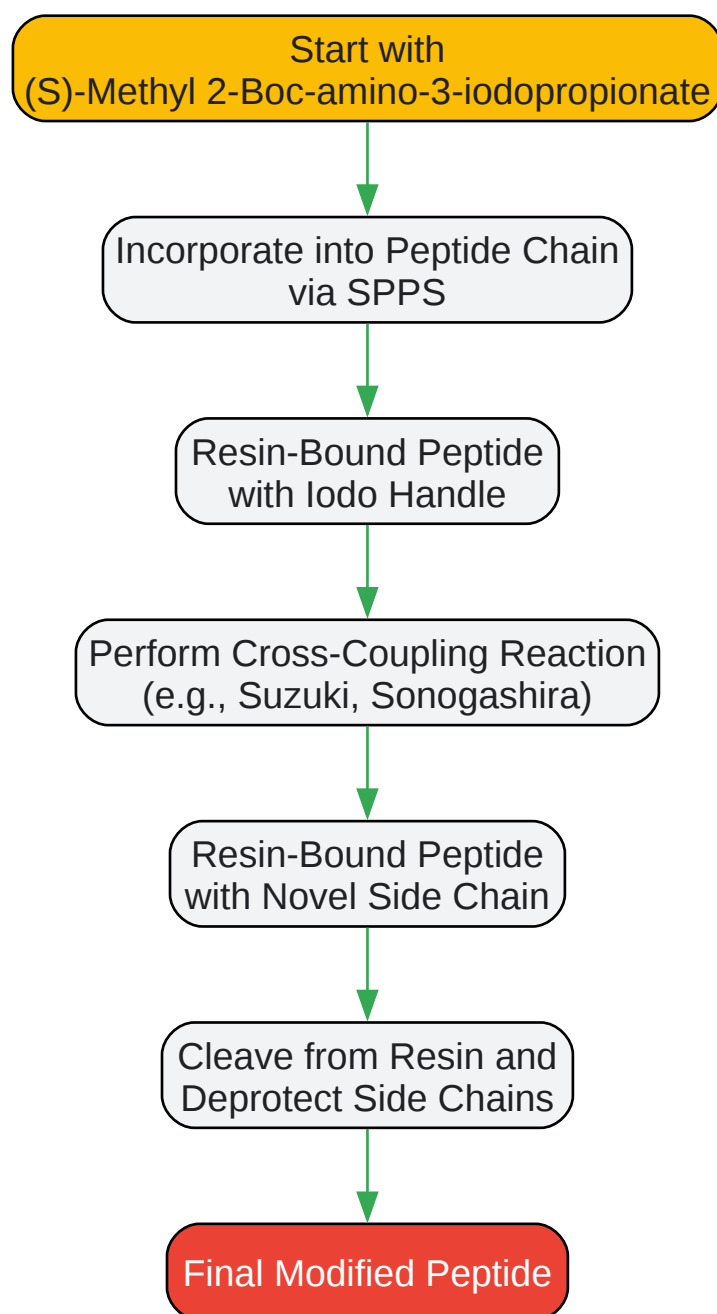
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Caption: Synthetic route and application in SPPS.

The diagram above illustrates the synthesis of the title compound from Boc-L-serine and its subsequent use in a standard Boc-chemistry solid-phase peptide synthesis workflow. The key steps involve the coupling of the iodinated amino acid to a growing peptide chain on a solid support, followed by deprotection and eventual cleavage to yield the modified peptide.

Logical Workflow for Synthetic Application

The utility of **(S)-Methyl 2-Boc-amino-3-iodopropionate** stems from its bifunctional nature: the Boc-protected amine allows for standard peptide coupling, while the iodo group enables post-synthetic modification.



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Caption: Post-synthesis modification workflow.

This workflow highlights the strategic advantage of using this building block. After its incorporation into a peptide, the iodine atom can be substituted using various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functionalities, such as aryl, vinyl, or alkynyl groups, onto the peptide backbone. This enables the synthesis of novel peptides with tailored properties for drug discovery and development.

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